molecular formula C10H22O14S4 B109369 Mannosulfan CAS No. 7518-35-6

Mannosulfan

Cat. No.: B109369
CAS No.: 7518-35-6
M. Wt: 494.5 g/mol
InChI Key: UUVIQYKKKBJYJT-ZYUZMQFOSA-N
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Preparation Methods

Mannosulfan is synthesized through the reaction of mannitol with methanesulfonyl chloride in the presence of a base. The reaction involves the substitution of hydroxyl groups in mannitol with methanesulfonate groups, resulting in the formation of this compound . The reaction conditions typically include:

    Reactants: Mannitol and methanesulfonyl chloride

    Solvent: Anhydrous pyridine or another suitable base

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete substitution

Chemical Reactions Analysis

Mannosulfan undergoes several types of chemical reactions, including:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.

    Hydrolysis: In aqueous conditions, this compound can hydrolyze to release methanesulfonic acid and mannitol.

    Oxidation and Reduction: this compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mannosulfan has several scientific research applications, including:

Mechanism of Action

Mannosulfan exerts its effects by forming cross-links in DNA, which inhibits DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets of this compound include the DNA strands themselves, where the methanesulfonate groups react with nucleophilic sites on the DNA . The pathways involved in its mechanism of action are primarily related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Mannosulfan is similar to other alkylating agents such as Busulfan and Cyclophosphamide. it is unique in its structure, being a derivative of mannitol with multiple methanesulfonate groups. This structure contributes to its lower toxicity compared to Busulfan . Similar compounds include:

    Busulfan: Another alkylating agent used in cancer treatment, known for its higher toxicity.

    Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of action involving the formation of phosphoramide mustard.

This compound’s uniqueness lies in its potential for lower toxicity and its specific mechanism of action involving mannitol-derived methanesulfonate groups.

Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVIQYKKKBJYJT-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024548
Record name D-Mannitol 1,2,5,6-tetramethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7518-35-6
Record name Mannosulfan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7518-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannosulfan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannosulfan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Mannitol 1,2,5,6-tetramethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANNOSULFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135FQ40L36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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